Product packaging for Ethyl 1-naphthoate(Cat. No.:CAS No. 3007-97-4)

Ethyl 1-naphthoate

Cat. No.: B1329573
CAS No.: 3007-97-4
M. Wt: 200.23 g/mol
InChI Key: XCTLDQQOHIEUCJ-UHFFFAOYSA-N
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Description

Ethyl 1-naphthoate (CAS 3007-97-4) is an organic ester with the molecular formula C13H12O2 and an average mass of 200.24 g/mol . It is a valuable chemical building block in organic synthesis and a classic substrate in physical organic chemistry research. Its primary research application is in the study of reaction kinetics and mechanisms, particularly serving as a model compound in the alkaline hydrolysis of esters . This reaction is fundamental to understanding nucleophilic acyl substitution pathways. Furthermore, the 1-naphthoyl moiety is a significant precursor in pharmaceutical and agrochemical research. It is a key intermediate in the synthesis of active compounds such as the antibiotic nafcillin and novel bioactive molecules like naphthoyl thiourea derivatives, which are explored for their inhibitory activity against enzymes like alkaline phosphatase . The compound is also utilized in methodological development, exemplified by its role in the Passerini three-component condensation for the rapid generation of complex molecular structures and libraries . This compound has a boiling point in the range of 308-310°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1329573 Ethyl 1-naphthoate CAS No. 3007-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl naphthalene-1-carboxylate
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InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTLDQQOHIEUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70184144
Record name Ethyl 1-naphthoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3007-97-4
Record name Ethyl 1-naphthalenecarboxylate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Ii. Synthetic Methodologies and Reaction Pathways of Ethyl 1 Naphthoate

Established Synthetic Routes for Ethyl 1-naphthoate (B1232437)

The most common and well-documented methods for preparing ethyl 1-naphthoate include the direct esterification of 1-naphthoic acid, Friedel-Crafts acylation reactions, and homologation strategies.

Esterification, a fundamental reaction in organic chemistry, is a primary route for the synthesis of this compound. ontosight.ai This process involves the reaction of 1-naphthoic acid with ethanol (B145695) to form the corresponding ester.

The Fischer-Speier esterification is a classic and widely used method for this transformation. vulcanchem.com The reaction is typically carried out by refluxing a mixture of 1-naphthoic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). vulcanchem.comorgsyn.org The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the ester, thereby increasing the yield.

ReactantsCatalystConditionsProduct
1-Naphthoic Acid, EthanolSulfuric Acid (H₂SO₄)RefluxThis compound

Table 1: Acid-Catalyzed Esterification of 1-Naphthoic Acid. vulcanchem.comorgsyn.org

Beyond traditional acid catalysis, other methods have been developed for the esterification of 1-naphthoic acid. One such method involves the use of 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent. thieme-connect.com This reaction is performed in the presence of a catalytic amount of p-toluenesulfonic acid in a pyridine (B92270) solvent, leading to excellent yields of the naphthyl ester. thieme-connect.com Another approach is the reaction of 1-naphthoyl chloride, the acid chloride derivative of 1-naphthoic acid, with absolute ethanol. orgsyn.orgsrce.hr This method is often faster and can be performed under milder conditions than acid-catalyzed esterification.

ReagentsSolventKey Features
1-Naphthoic acid, Alcohol, DCC, p-Toluenesulfonic acidPyridineHigh yield, mild conditions. thieme-connect.com
1-Naphthoyl chloride, Ethanol-Faster reaction, avoids strong acids. orgsyn.orgsrce.hr

Table 2: Alternative Esterification Protocols for this compound.

Friedel-Crafts acylation provides an alternative, albeit less direct, route to compounds related to this compound. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring. For instance, the Friedel-Crafts acylation of 1-methoxynaphthalene (B125815) with 1-naphthoyl chloride has been investigated. osti.gov While not a direct synthesis of this compound, this type of reaction is crucial for creating precursors that can be subsequently modified. For example, the acylation of a suitable naphthalene (B1677914) derivative with an acetyl group, followed by oxidation, can yield a naphthoic acid which can then be esterified. nih.gov

Homologation reactions offer a sophisticated method to synthesize higher homologs of esters, providing a pathway to this compound from a simpler ester precursor. wikipedia.org These reactions involve the addition of a methylene (B1212753) (-CH2-) group to the carboxylic acid chain. wikipedia.org

A notable homologation strategy is the Kowalski ester homologation, which proceeds through an ynolate anion intermediate. wikipedia.orghandwiki.org This method serves as a safer alternative to the Arndt-Eistert synthesis, which traditionally uses the hazardous diazomethane. handwiki.org The procedure starts with an ester, such as a methyl ester, and converts it to the next higher homologated ester. orgsyn.org This transformation has been successfully applied to convert α-amino esters into β-amino esters via an ynolate intermediate. wikipedia.org The reaction involves the formation of a lithium ynolate, which then undergoes rearrangement and subsequent reaction to yield the homologated product. scribd.com This methodology has been demonstrated to be effective for the one-carbon homologation of esters. illinois.edu

Acid-Catalyzed Esterification

Homologation Strategies from Related Esters

Advanced Synthetic Strategies for Substituted this compound Analogs

The functionalization of the naphthalene core to produce substituted this compound analogs is achieved through several sophisticated synthetic methods. These strategies allow for the precise introduction of various substituents, leading to a diverse range of molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of precursors to substituted this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building complex molecular frameworks. cnr.it The general mechanism for these cross-coupling reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by an electrophilic attack and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. cnr.it

A notable application of this methodology is the palladium-catalyzed C8-arylation and intramolecular Friedel-Crafts acylation of 1-naphthoic acid derivatives with diaryliodonium salts. acs.orgresearchgate.net This one-pot reaction provides efficient access to various benzanthrone (B145504) derivatives. acs.orgresearchgate.net The process relies on the synergistic action of a strong acid with the palladium catalyst to facilitate the formation of two new bonds. acs.org

Furthermore, palladium catalysis has been successfully employed in the C4 and C7 arylation of 1-naphthamides, the amide analogs of naphthoic acids. researchgate.net By carefully selecting the directing group on the amide, the regioselectivity of the arylation can be switched between the C4 and C7 positions, highlighting the versatility of this approach. researchgate.net These naphthamide precursors can then be converted to the corresponding this compound analogs.

The following table summarizes key palladium-catalyzed cross-coupling reactions for the synthesis of naphthoic acid precursors:

Reaction TypeReactantsCatalyst SystemKey Features
C8-Arylation/Friedel-Crafts Acylation1-Naphthoic acids, Diaryliodonium saltsPalladium catalyst, Strong acidOne-pot synthesis of benzanthrones. acs.orgresearchgate.net
C4/C7 Arylation1-Naphthamides, Arylating agentsPalladium catalystRegioselectivity switchable by directing group. researchgate.net
General Cross-CouplingOrganic halides, Naphthalene derivativesPd(0) speciesForms C-C and C-heteroatom bonds. cnr.it

This table provides a summary of palladium-catalyzed reactions for synthesizing precursors to this compound analogs.

Achieving regioselectivity in the functionalization of the naphthalene core is a significant challenge in the synthesis of substituted this compound analogs. The development of methods to control the position of newly introduced functional groups is crucial for accessing specific isomers with desired properties. researchgate.net

The carbonyl group of 1-carbonylnaphthalenes can act as a directing group to guide C-H activation to specific positions. anr.fr For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 or C2 position. researchgate.net Without any additives, the reaction shows a preference for the C8 position. However, the formation of an aromatic imine intermediate can switch the reactivity to the C2 position. researchgate.net These halogenated naphthaldehydes are valuable intermediates that can be further elaborated into a variety of substituted naphthoic acid esters.

Researchers have also explored the use of different directing groups to achieve regioselective functionalization. While a hydroxyl group at the 1-position is prone to oxidation, other groups can be successfully employed to direct reactions to specific sites on the naphthalene ring. researchgate.net These strategies are essential for the synthesis of complex natural products and other functional molecules containing a substituted naphthalene core. researchgate.netanr.fr

Several one-pot methods have been developed for the synthesis of substituted naphthoic acid derivatives. For example, a simple and efficient one-pot synthesis of various substituted naphthoic acids has been reported using a mixed catalyst system of anhydrous bismuth(III) nitrate (B79036) and concentrated sulfuric acid under solvent-free conditions. researchgate.net This method offers an advantage over traditional routes that are often lengthy and produce lower yields. researchgate.net

Another example is the one-pot, three-component condensation of aldehydes, 2-naphthol, and amides to produce 1-amidoalkyl-2-naphthols. mdpi.com This reaction is catalyzed by a magnetic nanoparticle-supported acidic ionic liquid and proceeds under solvent-free conditions, offering advantages such as short reaction times, excellent yields, and simple catalyst recovery. mdpi.com Although this method yields naphthol derivatives, it demonstrates the power of one-pot procedures in constructing functionalized naphthalene systems, which can be precursors to naphthoic acid esters.

The development of such one-pot procedures is crucial for the efficient and environmentally friendly synthesis of a wide range of naphthoic acid derivatives, which are valuable precursors for this compound analogs.

A novel approach to synthesizing substituted naphthoic acid esters involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. figshare.comescholarship.orgacs.orgescholarship.orgnih.gov This method provides access to 1-hydroxy-2-naphthoic acid esters with unique substitution patterns that may be difficult to obtain through traditional synthetic routes. figshare.comescholarship.orgacs.org

The reaction proceeds through an unexpected 1,2-acyl shift. figshare.comescholarship.orgacs.org The electronic properties of the substituents on the oxabenzonorbornadiene skeleton can influence the regiochemical outcome of the rearrangement. escholarship.org For instance, in substrates with specific substitution patterns, the reaction can exclusively yield 1-hydroxy-4-naphthoic acid esters instead of the expected 1-hydroxy-2-naphthoic acid esters. escholarship.org This methodology has also been successfully applied to substrates with extended aromatic systems, leading to the formation of substituted anthracene (B1667546) derivatives, albeit in lower yields. escholarship.org

This rearrangement offers a powerful tool for accessing novel, highly substituted naphthoic acid esters, which can serve as precursors for a variety of this compound analogs with interesting electronic and steric properties.

One-Pot Synthetic Procedures for Naphthoic Acid Derivatives

Derivatization and Chemical Transformations of this compound

This compound can undergo various chemical transformations, allowing for its conversion into other valuable chemical compounds. One of the most fundamental of these transformations is hydrolysis.

The hydrolysis of this compound to its corresponding carboxylic acid, 1-naphthoic acid, is a fundamental reaction in the chemistry of this ester. This transformation can be achieved under both acidic and basic conditions. vulcanchem.com The kinetics of the alkaline hydrolysis of this compound have been studied, providing insights into the reactivity of the ester. canterbury.ac.nz

Under acidic conditions, the hydrolysis is typically carried out by refluxing the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. vulcanchem.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. vulcanchem.comvulcanchem.com

Basic hydrolysis, also known as saponification, is typically performed by refluxing the ester with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. vulcanchem.com This reaction leads to the formation of the carboxylate salt of 1-naphthoic acid, which is then acidified in a separate step to yield the free carboxylic acid. vulcanchem.com Saponification is generally a high-yielding reaction. vulcanchem.com

The following table outlines the typical conditions for the hydrolysis of this compound:

Hydrolysis TypeReagents/ConditionsProducts
Acidic HydrolysisConcentrated HCl or H₂SO₄, aqueous ethanol, reflux. vulcanchem.com1-Naphthoic acid and ethanol. vulcanchem.com
Basic Hydrolysis (Saponification)NaOH or KOH in aqueous ethanol, reflux. vulcanchem.comSodium or potassium 1-naphthoate, followed by acidification to yield 1-naphthoic acid. vulcanchem.com

This table summarizes the conditions for the hydrolysis of this compound to 1-naphthoic acid.

Formation of Functionalized Naphthoate Derivatives

The synthesis of functionalized naphthoate derivatives from this compound or its precursors is a critical area of research, enabling the creation of molecules with tailored electronic and steric properties. These derivatives are often valuable intermediates in the synthesis of more complex organic structures, including pharmaceuticals and materials.

One common strategy involves the introduction of substituents onto the naphthalene ring prior to or after the formation of the ethyl ester. For instance, the synthesis of ethyl 1,3-dihydroxy-2-naphthoate, a key intermediate for dyes and colorants, originates from 1,3-dihydroxy-2-naphthoic acid and ethanol. lookchem.com This highlights a general approach where a substituted naphthoic acid is esterified to yield the corresponding ethyl naphthoate derivative.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of naphthoic acid derivatives. For example, the C4 and C7 positions of 1-naphthamides have been successfully arylated using palladium catalysis, demonstrating the potential for regioselective functionalization. researchgate.netacs.org While these examples utilize the amide as a directing group, similar strategies can be envisioned for the ethyl ester.

Furthermore, multi-substituted 1-naphthoic acids can be synthesized via ruthenium-catalyzed C-H activation and double alkyne annulation, which can then be converted to their ethyl esters. researchgate.netacs.org Gold-catalyzed cyclizations of α-hydroxyalkyl allenic esters also provide a route to functionalized ethyl 2-naphthoate (B1225688) derivatives, showcasing the versatility of transition metal catalysis in this field. acs.org

The following table summarizes selected examples of functionalized ethyl naphthoate derivatives and their synthetic precursors.

Derivative NamePrecursor(s)Key Reagents/ConditionsReference
Ethyl 1,3-dihydroxy-2-naphthoate1,3-Dihydroxy-2-naphthoic acid, EthanolAcid catalyst lookchem.com
Ethyl 5,8-dimethoxy-1-naphthoateEthyl 5,8-diketo-1,4,5,8-tetrahydro-1-naphthoateMethylating agent, DDQ acs.org
Ethyl 4-methoxymethyl-1-naphthoate1-Acetyl-4-methylnaphthaleneHypochlorite oxidation, Esterification cdnsciencepub.com
Ethyl 3,4-dimethyl-1-naphthoateEthyl propiolate, buta-2,3-dien-2-ylbenzeneLewis acid catalyst nih.gov

Nucleophilic Alkylation Strategies

Nucleophilic alkylation reactions of this compound primarily target the electrophilic carbonyl carbon of the ester group. Organometallic reagents, such as Grignard reagents and organolithium compounds, are commonly employed for this purpose. The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. This transformation proceeds through a ketone intermediate, which rapidly reacts with a second equivalent of the Grignard reagent.

A well-documented procedure for the synthesis of this compound itself involves the reaction of α-naphthylmagnesium bromide with ethyl carbonate. orgsyn.org In this case, the Grignard reagent acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ethyl carbonate.

Direct alkylation of the naphthalene ring in the presence of the ester group is challenging. Friedel-Crafts alkylation, a classic method for introducing alkyl groups to aromatic rings, is often incompatible with the reaction conditions required for esters. fiveable.me Furthermore, attempts to selectively alkylate related compounds like 1,5-dihydroxynaphthalene (B47172) have proven difficult, highlighting the challenges in achieving regioselective C-alkylation on the naphthalene core when other reactive functional groups are present. osti.gov

Recent advancements have shown that ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids is possible, offering a potential, albeit indirect, route to alkylated this compound derivatives after subsequent esterification. acs.org

The table below outlines key aspects of nucleophilic alkylation involving this compound and related precursors.

Reaction TypeReagentsProduct TypeKey ConsiderationsReference
Grignard ReactionGrignard reagent (e.g., R-MgBr)Tertiary alcoholReaction with the ester carbonyl group orgsyn.org
Synthesis of this compoundα-Naphthylmagnesium bromide, Ethyl carbonateThis compoundNucleophilic attack on ethyl carbonate orgsyn.orgorgsyn.org
Friedel-Crafts AlkylationAlkyl halide, Lewis acidAlkylated naphthaleneGenerally not compatible with ester functionality fiveable.me
Ruthenium-catalyzed C-H AlkylationAromatic carboxylic acid, Alkyl halidemeta-Alkylated carboxylic acidIndirect route to alkylated this compound acs.org

Oxidative Transformations

The oxidative transformation of this compound can occur at either the naphthalene ring system or, under more forcing conditions, the ethyl group of the ester. The naphthalene core is susceptible to oxidation, which can lead to the formation of various oxygenated products, including naphthoquinones and ring-opened species.

For instance, the oxidation of the ethyl group on a related compound, 7-ethyl-1-naphthoic acid, can yield ketones or carboxylic acid derivatives under strong oxidizing conditions such as with potassium permanganate (B83412) (KMnO₄). This suggests that the ethyl group of this compound could potentially be oxidized, although this would likely require harsh conditions that might also affect the naphthalene ring.

The photo-oxidation of 1-methylnaphthalene (B46632), a closely related compound, in the presence of air and UV light has been shown to yield 1-naphthaldehyde (B104281) and 1-naphthoic acid, among other products. scirp.org This indicates that under photochemical conditions, the alkyl group attached to the naphthalene ring can be oxidized. A similar transformation could be anticipated for the ethyl group of the ester, potentially leading to the corresponding aldehyde or carboxylic acid at the ester position, or oxidation on the naphthalene ring itself.

The enzymatic oxidation of naphthalene derivatives is also a known metabolic pathway. For example, certain bacteria can hydroxylate 2-naphthoate at the C-1 position to form 1-hydroxy-2-naphthoate (B8527853), which is then followed by ring cleavage. While this is for the 2-isomer, it demonstrates the biological potential for oxidative transformations of the naphthoate scaffold.

The following table provides a summary of potential oxidative transformations based on related compounds.

Reaction TypeOxidizing Agent/ConditionsPotential ProductsRemarksReference
Side-chain OxidationStrong oxidizing agents (e.g., KMnO₄)Ketones, Carboxylic acidsBased on oxidation of 7-ethyl-1-naphthoic acid
Photo-oxidationUV light, AirNaphthaldehyde, Naphthoic acid derivativesBased on oxidation of 1-methylnaphthalene scirp.org
Enzymatic OxidationMicrobial enzymesHydroxylated naphthoates, Ring-cleavage productsBased on degradation of 2-naphthoate
Ring OxidationOzone, Nitric acidHydroxylated or nitrated derivativesBased on oxidation of methyl 2-ethoxy-1-naphthoate vulcanchem.com

Iii. Advanced Spectroscopic and Computational Characterization of Ethyl 1 Naphthoate and Its Derivatives

Advanced Spectroscopic Investigations

Spectroscopy serves as a fundamental tool for the characterization of ethyl 1-naphthoate (B1232437), offering insights into its atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of ethyl 1-naphthoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the ethyl ester and the naphthyl groups. The ethyl protons typically appear as a triplet around 1.4-1.5 ppm (CH₃) and a quartet around 4.4-4.5 ppm (CH₂), indicative of the spin-spin coupling between them. The aromatic protons of the naphthalene (B1677914) ring resonate in the downfield region, generally between 7.4 and 8.9 ppm, with their specific chemical shifts and coupling constants being sensitive to the substitution pattern on the ring. For instance, in a related compound, mthis compound, the aromatic protons show distinct signals at δ 8.928, 8.130, 7.916, 7.793, 7.566, 7.460, and 7.398 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the ten carbons of the naphthalene ring. wisc.edu The carbonyl carbon is typically found in the range of 165-170 ppm. The methylene (B1212753) and methyl carbons of the ethyl group resonate at approximately 61-62 ppm and 14-15 ppm, respectively. The aromatic carbons of the naphthalene ring exhibit a series of signals in the 120-135 ppm region. For example, in ethyl 3-cyano-6-nitro-1-naphthoate, the carbonyl carbon appears at δ 164.9 ppm, the ethyl carbons at δ 62.4 and 14.3 ppm, and the naphthyl carbons at various shifts between 111.3 and 146.5 ppm. mdpi.com

Interactive Data Table: Representative NMR Data for this compound and Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound¹H~1.45t~7.1
¹H~4.45q~7.1
¹H7.40-8.90m-
¹³C~14.3--
¹³C~61.5--
¹³C124-134--
¹³C~167.0--
Ethyl 3-cyano-6-nitro-1-naphthoate mdpi.com¹H1.50t7.1
¹H4.54q7.1
¹H8.51-9.26m-
¹³C14.3--
¹³C62.4--
¹³C111.3-146.5--
¹³C164.9--

Note: "t" denotes a triplet, "q" a quartet, and "m" a multiplet.

Mass Spectrometry (MS) Analysis of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (200.23 g/mol ). nih.gov The fragmentation pattern is characteristic of an ethyl ester of a carboxylic acid. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to form the naphthoyl cation (m/z 155), and the loss of an ethylene (B1197577) molecule (-C₂H₄) via a McLafferty rearrangement to form a radical cation of 1-naphthoic acid (m/z 172). Further fragmentation of the naphthoyl cation can lead to the formation of the naphthyl cation (m/z 127) by the loss of a carbon monoxide molecule. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments of this compound

m/zProposed Fragment IonFormula
200Molecular ion [M]⁺[C₁₃H₁₂O₂]⁺
172[M - C₂H₄]⁺[C₁₁H₈O₂]⁺
155[M - OCH₂CH₃]⁺[C₁₁H₇O]⁺
127[C₁₁H₇O - CO]⁺[C₁₀H₇]⁺

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. tanta.edu.eg The IR spectrum provides a characteristic fingerprint, allowing for the identification of key structural features.

The most prominent absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1715-1730 cm⁻¹. tanta.edu.eg The exact position of this band can be influenced by the electronic effects of the naphthalene ring. Other significant absorptions include the C-O stretching vibrations of the ester group, which are usually observed between 1100 and 1300 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the naphthalene ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹. researchgate.net The region between 1450 and 1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic ring. osti.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
> 3000Aromatic C-H StretchNaphthalene ring
< 3000Aliphatic C-H StretchEthyl group
1715-1730C=O StretchEster carbonyl
1450-1600C=C StretchAromatic ring
1100-1300C-O StretchEster linkage

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The naphthalene ring system is a strong chromophore, giving rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is dominated by π→π* transitions within the aromatic naphthalene ring. oup.com These transitions typically result in multiple strong absorption bands. For comparison, a related compound, ethyl 4-cyano-7-nitro-2-naphthoate, exhibits absorption maxima (λmax) at 265 nm and 296 nm. rsc.org The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene ring and the solvent used for the measurement. The electronic transitions in 1-naphthoic acid, a closely related compound, have been identified as having π,π* character. cdnsciencepub.com

Theoretical Chemistry and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the properties of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations can accurately predict a wide range of properties for this compound, including its geometry, vibrational frequencies, and electronic properties. sciencepublishinggroup.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound and its derivatives. ekb.egtandfonline.com These calculations can also predict the infrared spectrum, which can be compared with experimental data to aid in the assignment of vibrational modes. mdpi.com

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openreview.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. chemmethod.com For instance, DFT calculations on related naphthoic acid derivatives have been used to correlate their electronic structure with their reactivity. researchgate.net

Interactive Data Table: Representative DFT-Calculated Properties for Naphthoic Acid Derivatives

PropertyDescriptionTypical Calculated Values
HOMO EnergyEnergy of the highest occupied molecular orbital-6 to -7 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1 to -2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4 to 5 eV
Dipole MomentMeasure of the molecule's overall polarity2 to 4 Debye

Note: These are representative values and can vary significantly depending on the specific derivative and the computational method used.

Vibrational Frequency and Infrared Intensity Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.org A QSAR model takes the general form: Activity = f(descriptors) + error. wikipedia.org

For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of molecules with varied substituents on the naphthalene ring. For each derivative, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity, logP). sciencepublishinggroup.combiolscigroup.us The biological activity (e.g., IC₅₀ for enzyme inhibition) would be measured experimentally. Using statistical methods like multilinear regression (MLR), a model is built to correlate the descriptors with the activity. researchgate.net

For instance, a QSAR study on related naphthoic acids identified descriptors like HOMO-LUMO gap, chemical hardness, and dipole moment as being important for their activity. sciencepublishinggroup.comresearchgate.net A hypothetical QSAR model for anti-fungal activity might look like the equation in the table below. biolscigroup.us The quality of the model is assessed using statistical indicators such as the coefficient of determination (R²), standard deviation (S), and the cross-validation coefficient (Q²). biolscigroup.us

Table 6: Example of a QSAR Model Equation

Model ComponentExampleDescription
Dependent Variable log(1/IC₅₀)The biological activity being modeled.
Independent Variables EHOMO, Dipole Moment (μ), logPThe calculated molecular descriptors.
Model Equation log(1/IC₅₀) = c₀ + c₁(EHOMO) + c₂(μ) + c₃(logP)A linear equation where c₁, c₂, and c₃ are coefficients determined by the regression analysis. researchgate.net

Analysis of Substituent Effects on Electronic and Reactivity Parameters

The introduction of substituents onto the naphthalene ring of this compound can significantly alter its electronic properties and chemical reactivity. sciencepublishinggroup.com Computational studies are highly effective at quantifying these substituent effects. Electron-donating groups (EDGs) like -OH, -NH₂, or -OCH₃ increase the electron density of the aromatic ring, primarily by a resonance (+R) effect. researchgate.net This generally raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. sciencepublishinggroup.com

Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ decrease the electron density of the ring through inductive (-I) and/or resonance (-R) effects. This lowers the energy of both the HOMO and LUMO, making the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution.

The effect of substituents on the reactivity of naphthoic acid derivatives has been studied by examining parameters like HOMO-LUMO gaps, rotational barriers of the carboxylic group, and various reactivity descriptors. sciencepublishinggroup.comresearchgate.net It was observed that electron-donating groups tend to activate the ring by increasing electron density. sciencepublishinggroup.com The influence of these substituents can be correlated with the electronic state of the ring at specific positions. sciencepublishinggroup.com

Table 7: Predicted Effects of Substituents on the Electronic Properties of this compound

Substituent TypeExample GroupsEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (ΔE)Overall Effect on Reactivity Towards Electrophiles
Electron-Donating (EDG) -OH, -NH₂, -OCH₃, -CH₃IncreaseSlight Increase/DecreaseDecreaseActivation sciencepublishinggroup.com
Electron-Withdrawing (EWG) -NO₂, -CN, -CF₃, -ClDecreaseDecreaseIncrease/DecreaseDeactivation

Iv. Mechanistic Investigations of Reactions Involving Ethyl 1 Naphthoate

Kinetics and Mechanism of Alkaline Hydrolysis

The alkaline hydrolysis of ethyl 1-naphthoate (B1232437) has been a subject of kinetic studies to elucidate its reaction mechanism. This reaction involves the cleavage of the ester bond to yield 1-naphthoic acid and ethanol (B145695).

The alkaline hydrolysis of ethyl 1-naphthoate has been demonstrated to follow second-order reaction kinetics. Current time information in Bangalore, IN. Kinetic studies have shown that the reaction is first order with respect to the concentration of the ester and first order with respect to the concentration of the hydroxide (B78521) ion. Current time information in Bangalore, IN. This is consistent with a bimolecular nucleophilic acyl substitution (BAC2) mechanism, which is common for the hydrolysis of many carboxylic acid esters. ias.ac.in The rate law for this reaction can be expressed as:

Rate = k[this compound][OH⁻]

The Hammett equation provides a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. In the context of the alkaline hydrolysis of substituted ethyl 1-naphthoates, the Hammett equation is applied to correlate the reaction rates with the electronic properties of the substituents on the naphthalene (B1677914) ring. Current time information in Bangalore, IN.researchgate.net The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted ethyl naphthoate.

k₀ is the rate constant for the reaction of the unsubstituted this compound.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. libretexts.org

For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is +2.498 in an ethanol-water mixture at 30°C. wikipedia.orgchemeurope.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. digimat.incambridge.org This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon. cambridge.org Studies on substituted ethyl 1-naphthoates have also determined reaction constants, allowing for a comparison of the electronic effects in the naphthalene system versus the benzene (B151609) system. ias.ac.inresearchgate.net

Table 1: Hammett Reaction Constants (ρ) for Alkaline Hydrolysis of Esters
Ester SeriesReaction Conditionsρ ValueReference
Ethyl BenzoatesEthanol-Water, 30°C+2.498 wikipedia.orgchemeurope.com
Substituted Ethyl 1-Naphthoates (4,1-series)Acetone-Water (90% v/v), 30°C-0.54 ias.ac.in
Substituted Ethyl 1-Naphthoates (6,1-series)Acetone-Water (90% v/v), 30°C-0.19 ias.ac.in

Note: The negative rho values reported for the reaction of ethyl bromoacetate (B1195939) with substituted naphthoate ions reflect a different reaction mechanism where the naphthoate is the nucleophile. ias.ac.in

The structure of the naphthalene ring system introduces specific steric factors that influence the rate of hydrolysis of this compound. A significant factor is the steric hindrance caused by the fused benzene ring. Current time information in Bangalore, IN. This is sometimes referred to as the effect of a 2:3-benzo-substituent. Current time information in Bangalore, IN.

Furthermore, the hydrogen atom at the 8-position (the peri-hydrogen) exerts a notable steric effect on the carbethoxy group at the 1-position. oup.com This interaction can force the ester group out of the plane of the naphthalene ring, which can affect the conjugation of the carbonyl group with the aromatic system and influence the accessibility of the carbonyl carbon to the incoming nucleophile. oup.comnih.gov The steric strain between substituents in the 1,8-positions of naphthalene derivatives is a well-documented phenomenon that can lead to unusual chemical and physical properties. nih.gov

Solvent isotope effect studies, where the reaction is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), provide insight into the transition state of the hydrolysis reaction. The kinetic solvent isotope effect (KSIE) is expressed as the ratio of the rate constant in H₂O to that in D₂O (kH₂O/kD₂O).

For the alkaline hydrolysis of esters, the hydroxide ion (OH⁻) is a stronger base than the deuteroxide ion (OD⁻). In the BAC2 mechanism, the nucleophilic attack of the hydroxide/deuteroxide ion on the ester is the rate-determining step. The solvent isotope effect for the alkaline hydrolysis of esters is typically normal, with kH₂O/kD₂O values greater than 1, often around 1.3-1.4. This is because the O-H bond is weaker than the O-D bond, and the transition state involves a change in the solvation of the hydroxide ion.

In contrast, for acid-catalyzed hydrolysis proceeding through a unimolecular (A-1) mechanism, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed. cdnsciencepub.com For the hydrolysis of methyl pseudo-8-benzoyl-1-naphthoate in aqueous acid, the solvent isotope effect was found to be 0.36, consistent with a unimolecular mechanism. nih.gov For the BAC2 hydrolysis of this compound, a normal solvent isotope effect is expected, which would provide further evidence for the bimolecular mechanism involving the hydroxide ion as the nucleophile in the rate-determining step.

Table 2: Representative Solvent Isotope Effects in Ester Hydrolysis
Ester/ReactionMechanismkH₂O/kD₂OReference
3-Phenylcoumaran-2-one (alkaline)BAC20.63 (on k₂)
Methyl pseudo-8-benzoyl-1-naphthoate (acid)A-10.36 nih.gov
Orthoformate Hydrolysis (catalyzed)A-SE21.6 osti.gov
Sulfamate Esters (pH 2)Bimolecular2.20 - 2.46 researchgate.net

Steric Hindrance Effects

Nucleophilic Substitution Reactions Involving Naphthoate Ions

The 1-naphthoate ion, the conjugate base of 1-naphthoic acid, can act as a nucleophile in substitution reactions. Its nucleophilicity allows it to displace a leaving group from a suitable substrate.

The reaction of the 1-naphthoate ion with an alkyl halide, such as ethyl bromoacetate, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ias.ac.in The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. numberanalytics.commasterorganicchemistry.com

Key features of the SN2 reaction involving the naphthoate ion include:

Bimolecular Kinetics: The reaction rate depends on the concentration of both the naphthoate ion and the alkyl halide. ias.ac.inyoutube.com

Backside Attack: The naphthoate ion attacks the carbon atom from the side opposite to the leaving group. numberanalytics.commasterorganicchemistry.com This leads to an inversion of stereochemical configuration at the electrophilic carbon if it is a chiral center.

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. ias.ac.inmasterorganicchemistry.com

Kinetic studies on the reaction of substituted naphthoate ions with ethyl bromoacetate have shown that the reaction follows second-order kinetics, and the rate is influenced by the electronic nature of the substituents on the naphthalene ring. ias.ac.in Electron-releasing substituents on the naphthoate ion increase its nucleophilicity and thus increase the reaction rate, while electron-withdrawing substituents have the opposite effect. This is reflected in the negative Hammett ρ values obtained for these reactions. ias.ac.in

Reactivity-Selectivity Principle (RSP) Analysis

The Reactivity-Selectivity Principle (RSP) is a concept in chemistry which posits that a more reactive chemical species will be less selective in its reactions. Conversely, a less reactive species is expected to exhibit greater selectivity. wikipedia.orgmnstate.edu This principle, while historically influential, is now considered by many to be obsolete due to numerous documented exceptions. wikipedia.org

In the context of reactions involving the naphthoate moiety, studies have been conducted that test the validity of the RSP. One such investigation focused on the reaction of ethyl bromoacetate with a series of substituted naphthoate ions in an acetone-water mixture. ias.ac.inias.ac.in This reaction is a bimolecular nucleophilic substitution (SN2) reaction. ias.ac.in The study compared the reaction rates and selectivities with those of a similar reaction involving phenacyl bromide. ias.ac.inias.ac.in

The results of this research indicated a failure of the Reactivity-Selectivity Principle for these reactions. ias.ac.inias.ac.in The Hammett reaction constants (ρ), which provide a measure of the sensitivity of the reaction rate to electronic effects of substituents, were determined for different series of substituted naphthoate ions. A comparison of these ρ values for the reactions with ethyl bromoacetate and the more reactive phenacyl bromide did not show the expected inverse relationship between reactivity and selectivity. ias.ac.inias.ac.in The failure of the RSP in this system was attributed to the isoselective temperature, a temperature at which the selectivity of two competing reactions is the same. ias.ac.in

Table 1: Hammett Reaction Constants (ρ) for the Reaction of Ethyl Bromoacetate and Phenacyl Bromide with Substituted Naphthoate Ions

Reactant Naphthoate Series ρ value at 30°C
Ethyl Bromoacetate 4,1-series -0.54
Ethyl Bromoacetate 6,1-series -0.19
Ethyl Bromoacetate 6,2-series -0.25

Data sourced from Rajasekaran and Gnanasekaran (1986). ias.ac.in

Photochemical Transformation Mechanisms

The absorption of ultraviolet (UV) radiation can induce electronic transitions in molecules like this compound, leading to the formation of excited states. These excited states can then undergo various chemical transformations. annualreviews.org The specific photochemical pathways are dependent on factors such as the wavelength of irradiation, the solvent, and the presence of other reactants. For naphthoic acid derivatives, several photochemical reaction mechanisms have been identified. While specific detailed studies on the photochemistry of this compound are not extensively documented, the behavior of closely related compounds provides insight into its potential transformation pathways.

One plausible photochemical reaction is photocycloaddition . For instance, the photolysis of mthis compound in the presence of acetylacetone (B45752) has been shown to yield a diketone product through a cycloaddition reaction. cdnsciencepub.com This suggests that this compound could potentially undergo similar [2+2] photocycloaddition reactions with alkenes or other unsaturated molecules.

Another potential pathway is photodecarbonylation . Studies on phenyl 1-hydroxy-2-naphthoate (B8527853) have demonstrated that UV irradiation can lead to the elimination of carbon monoxide (CO) from the ester group, resulting in the formation of a decarbonylated product. mdpi.com This type of reaction, if it were to occur with this compound, would lead to the formation of 1-ethoxynaphthalene.

Furthermore, photo-oxidation reactions are also possible, particularly in the presence of oxygen. The UV-induced transformation of 1-methylnaphthalene (B46632) in the presence of air has been shown to produce 1-naphthoic acid, among other oxidation products. scirp.org It is conceivable that the naphthalene ring of this compound could undergo oxidation under UV irradiation. Additionally, the photolysis of 1-naphthaleneacetic acid in aqueous solution has been reported to yield 1-naphthoic acid. nih.gov

The general mechanism for many photochemical reactions involves the homolytic cleavage of covalent bonds, which results in the formation of free radical intermediates. annualreviews.org These highly reactive radicals can then participate in a variety of subsequent reactions, including rearrangement, addition, and dimerization, to form the final photoproducts. annualreviews.orgscirp.org The absorption of a photon excites the molecule to a singlet excited state (S1), which can then either react directly or undergo intersystem crossing to a more stable triplet excited state (T1) before reacting. annualreviews.org

Table 2: Potential Photochemical Transformation Pathways for this compound based on Analogous Compounds

Reaction Type Reactant Analog Key Transformation Potential Product from this compound
Photocycloaddition Mthis compound [2+2] cycloaddition with acetylacetone Cycloadduct
Photodecarbonylation Phenyl 1-hydroxy-2-naphthoate Loss of CO from the ester 1-Ethoxynaphthalene
Photo-oxidation 1-Methylnaphthalene Oxidation of the naphthalene system Oxidized naphthalene derivatives

This table presents plausible reactions for this compound based on documented transformations of structurally similar compounds.

V. Structure Activity Relationship Sar and Molecular Design Studies for Ethyl 1 Naphthoate Analogs

Impact of Structural Modifications on Biological Functionality

Structural modifications to the ethyl 1-naphthoate (B1232437) framework, particularly on the naphthalene (B1677914) ring, serve as a powerful tool to modulate biological activity. These changes can alter how the molecule interacts with biological receptors, thereby fine-tuning its function.

The affinity of ethyl 1-naphthoate analogs for biological receptors is highly sensitive to the type and position of substituents on the naphthalene ring. Studies on related naphthoyl derivatives have provided a detailed understanding of these interactions, particularly concerning cannabinoid and P2Y14 receptors.

For instance, in the context of cannabinoid receptors (CB1 and CB2), modifications to the naphthoyl moiety significantly alter binding affinity. nih.gov A 4-methoxy group on the 1-naphthoyl ring enhances affinity for both CB1 and CB2 receptors, while a 2- or 6-methoxy group dramatically reduces CB1 affinity with little effect on CB2 binding. nih.gov The introduction of halogen atoms also has a pronounced effect; a 4-iodo substituent on the 1-naphthoyl ring can lead to derivatives with low CB1 affinity but good CB2 affinity. nih.gov The position of alkyl groups is also critical; a 7-ethyl-1-naphthoyl substituent has been shown to have little effect on affinity for either receptor compared to other substitutions. nih.gov

Table 1: Effect of Naphthoyl Substituents on Cannabinoid Receptor (CB1/CB2) Affinity for Select Analogs nih.gov
CompoundNaphthoyl SubstituentCB1 Ki (nM)CB2 Ki (nM)
JWH-2134-Alkyl1.5 ± 0.20.42 ± 0.05
JWH-0487-MethylRelatively little effectRelatively little effect
Analog2-MethoxyGreatly attenuatedLittle effect
Analog4-MethoxyEnhancedEnhanced
Analog6-MethoxySignificantly reducedSlight effect

In studies targeting the P2Y14 receptor, derivatives of 4-phenyl-2-naphthoic acid show that modifications to a piperidine (B6355638) ring substituent dramatically affect binding affinity. nih.gov The introduction of an α-hydroxyl group can increase affinity by as much as 100-fold in certain bicyclic analogs, demonstrating a strong preference for specific steric and conformational arrangements. nih.gov The affinity, measured by IC₅₀ values, can range from over 500 nM to as low as 5.9 nM depending on the ring system attached to the core structure. nih.gov

In the development of strigolactone receptor inhibitors, SAR analysis revealed that the presence of a bromonaphthalene moiety was crucial for enhancing the inhibitory activity against the D14 receptor. mdpi.com The planar naphthalene core provides a rigid scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in proteins, a feature that influences biological activity. vulcanchem.com

The plant growth activity of naphthoic acid derivatives is also strongly linked to their structure. kyoto-u.ac.jp For example, 1-naphthoic acid itself is less active than its partially hydrogenated analogs like 1,4-dihydro- and 1,2,3,4-tetrahydro-acids. kyoto-u.ac.jp This is attributed to the conformation of the carboxyl group; in the more flexible hydrogenated rings, the carboxyl group can adopt a quasi-axial conformation, rising significantly from the ring plane, which appears to be favorable for activity. kyoto-u.ac.jp

Furthermore, the stereochemistry of substituents can be a determining factor in bioactivity. In a series of chiral β-butyl lawsone derivatives, which are structurally related to hydroxynaphthoquinones, the bactericidal activity against MRSA was found to be dependent not only on the substituent at the stereocenter but also on its absolute configuration. rsc.org

Substituent Effects on Receptor Binding Affinity

Rational Design and Synthesis of Bioactive this compound Derivatives

The principles of SAR are applied in the rational design of new this compound derivatives with desired biological properties. This process often involves identifying a lead compound and systematically modifying its structure to optimize activity.

A notable example is the design of novel inhibitors for the strigolactone receptor D14. mdpi.com Starting with a known inhibitor, researchers used molecular docking and SAR analysis to guide the design of new compounds. mdpi.com Recognizing the benzene (B151609) ring as a critical active scaffold in many drugs, they designed a series of phenyl-substituted naphthoic acid ethyl ester derivatives. mdpi.com The synthesis was achieved through a nucleophilic substitution reaction between 2-bromo-1-phenylethanones and 5-bromo-1-naphthoic acid to produce the target compounds. mdpi.com

Another approach involves microwave-assisted synthesis to create libraries of derivatives for screening. acs.org In one study, novel 2-naphthamide (B1196476) derivatives were designed and synthesized from dimethoxybenzaldehyde derivatives in a four-step process that included the formation of an ethyl 4-acetoxy-dimethoxy-2-naphthoate intermediate. acs.orgresearchgate.net This method allows for the efficient production of diverse structures for biological evaluation. acs.org The rational design of these molecules aimed to produce compounds that could act as inhibitors of enzymes like DHFR and VEGFR-2. acs.org

Laccase-mediated synthesis represents a green chemistry approach for creating bioactive analogs. nih.gov This enzymatic method has been used for the dimerization of phenolic compounds to afford products with enhanced antiproliferative properties. nih.gov

Conformational Stability and Intramolecular Interactions in Naphthoate Esters

The three-dimensional shape, or conformation, of naphthoate esters is critical to their biological function, as it dictates how they fit into a receptor's binding site. This conformation is governed by a delicate balance of intramolecular forces.

Studies on phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN), a related naphthoate ester, provide significant insight into these interactions. mdpi.comresearchgate.net Theoretical computations have shown that the most stable conformer is one where a strong intramolecular hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen (O–H···O=C). mdpi.comscilit.com This conformer is significantly more stable (by approximately 15 kJ/mol) than a conformer where a weaker hydrogen bond forms with the ester oxygen (O–H···O–C). mdpi.comresearchgate.net

Table 2: Calculated Relative Energy of Phenyl 1-Hydroxy-2-Naphthoate (PHN) Conformers mdpi.comresearchgate.net
ConformerKey Intramolecular InteractionRelative Energy (kJ/mol)Key Feature
1O–H···O=C (strong hydrogen bond)0 (Most Stable)Phenyl ester group is ~69° out of the naphthyl plane. mdpi.com
2O–H···O–C (weaker hydrogen bond)~15Ester group is also out of plane to minimize repulsion. mdpi.com

Vi. Applications of Ethyl 1 Naphthoate in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Research

The naphthalene (B1677914) scaffold is a common motif in many biologically active compounds, and ethyl 1-naphthoate (B1232437) provides a convenient starting point for the synthesis of novel therapeutic agents.

Exploration as a Precursor for Therapeutic Agents

Ethyl 1-naphthoate is a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic value. Its ester functional group can be readily modified through reactions such as hydrolysis, amidation, and reduction, allowing for the introduction of diverse functionalities. vulcanchem.com For instance, hydrolysis of this compound yields 1-naphthoic acid, a compound that can be further derivatized. The synthesis of various esters and amides from 1-naphthoyl chloride, which can be derived from 1-naphthoic acid, highlights the versatility of this chemical backbone in creating a library of compounds for biological screening.

Investigation of Potential Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Antioxidant, Antitumor)

Derivatives of this compound have been the subject of numerous studies investigating their biological activities. The inherent properties of the naphthalene ring system, combined with various substituents, can lead to compounds with significant pharmacological effects.

Antimicrobial Activity: Naphthalene derivatives, in general, have shown promise as antimicrobial agents. f-cdn.com Studies on compounds structurally related to this compound have demonstrated activity against various bacterial and fungal strains. f-cdn.com For example, ethyl 1-aryl-4-hydroxy-2-naphthoates have been shown to be effective antimicrobial agents. f-cdn.com The lipophilic nature of the naphthalene ring can facilitate interaction with microbial cell membranes. vulcanchem.com

Anti-inflammatory Activity: Several naphthoic acid derivatives have exhibited anti-inflammatory properties. f-cdn.comontosight.ai For instance, methyl 1-hydroxy-2-naphthoate (B8527853) and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity. ossila.commdpi.com The mechanism of action for some of these compounds may involve the inhibition of inflammatory mediators. vulcanchem.com

Antioxidant Activity: The antioxidant potential of naphthoic acid derivatives has also been explored. ontosight.ai Some compounds have shown the ability to scavenge free radicals, which is a key factor in mitigating oxidative stress. ontosight.ai

Antitumor Activity: The cytotoxic effects of naphthoic acid derivatives against cancer cells have been a significant area of research. ontosight.ai Neocarzinostatin, an antitumor antibiotic, contains a naphthoate moiety that is crucial for its DNA-intercalating activity. nih.gov Other naphthoate derivatives have also been investigated for their potential as anti-carcinogenic compounds. ossila.com

Table 1: Investigated Biological Activities of this compound Derivatives

Biological ActivityKey FindingsReferences
Antimicrobial Derivatives show activity against bacteria and fungi. vulcanchem.comf-cdn.com
Anti-inflammatory Related compounds exhibit anti-inflammatory effects. f-cdn.comontosight.aiossila.commdpi.comvulcanchem.com
Antioxidant Some derivatives act as free radical scavengers. ontosight.aiontosight.ai
Antitumor Naphthoate-containing compounds show cytotoxic effects. ossila.comontosight.ainih.gov

Derivatization for Specific Pharmacological Targets (e.g., Cannabinoid Receptor Ligands, Strigolactone Receptor Inhibitors)

The structural framework of this compound is amenable to modification to create ligands that can selectively bind to specific biological targets, such as receptors and enzymes.

Cannabinoid Receptor Ligands: A significant application of 1-naphthoic acid derivatives has been in the development of synthetic cannabinoid receptor ligands. Compounds incorporating a 1-naphthoyl moiety have shown high affinity for both CB1 and CB2 receptors. nih.gov The substitution pattern on the naphthalene ring plays a crucial role in determining the affinity and selectivity for these receptors. For example, a 7-ethyl-1-naphthoyl substituent has been shown to have a relatively minor effect on the affinity for either CB1 or CB2 receptors. nih.gov

Strigolactone Receptor Inhibitors: More recently, derivatives of phenyl-substituted naphthoic acid ethyl esters have been synthesized and evaluated as strigolactone receptor inhibitors. mdpi.com Strigolactones are plant hormones that regulate various aspects of plant development. Inhibitors of their receptors have potential applications in agriculture for controlling plant architecture and combating parasitic weeds. mdpi.com

Studies on Interactions with Biomolecules (e.g., Enzymes, Receptors)

The biological activity of this compound and its derivatives is a direct result of their interactions with biomolecules. The naphthalene core can participate in π-π stacking interactions with aromatic amino acid residues in proteins, while the ester group can act as a hydrogen bond acceptor. vulcanchem.com

Enzyme Interactions: Naphthoic acid derivatives have been shown to interact with various enzymes. For example, some derivatives have been studied as inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes involved in the inflammatory response. vulcanchem.com

Receptor Interactions: As mentioned previously, a major area of research has been the interaction of naphthoyl derivatives with cannabinoid receptors. nih.gov The binding affinity of these ligands is highly dependent on their three-dimensional structure and the nature of the substituents on the naphthalene ring. nih.gov Additionally, dihydronaphthalene and naphthalene derivatives have been investigated as modulators of the N-formyl peptide receptor like-1 (FPRL-1) receptor, which is involved in inflammatory responses. google.com

Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, this compound and its derivatives also find use in the field of materials science, particularly in polymerization processes.

Photoinitiator Applications in Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. Naphthalene derivatives have been investigated for their potential as photoinitiators. While direct evidence for this compound itself is limited, related naphthoic acid derivatives have been shown to function as photoinitiators. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives can act as one-component free radical photoinitiators. rsc.org Furthermore, a derivative of 1-naphthoic anhydride, NAPHT-1, has been developed as a photoinitiator for the free radical polymerization of methacrylates and epoxides. The mechanism often involves the generation of radicals through photosensitization or direct photolysis. researchgate.net

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) for Advanced Materials

This compound and its derivatives serve as foundational molecules in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). These larger, fused-ring structures are the focus of significant research in materials science due to their unique optical and electronic properties. The naphthalene core of this compound provides a rigid, planar starting point for building more extended π-conjugated systems.

The arylation of PAHs is a key strategy for modifying their photophysical properties. While direct C-H arylation of this compound itself is a complex challenge, the functionalization of related 1-naphthoic acid derivatives has been achieved. For instance, copper-catalyzed C7–H arylation of 1-naphthamides using aryliodonium salts has been developed, a method that avoids precious metal catalysts and is tolerant of various functional groups. beilstein-journals.org This type of regioselective arylation provides a pathway to novel PAH structures that could be applied in the development of organic optoelectronic materials. beilstein-journals.org

The synthesis of various monomethyl-1:2-benzanthracenes, a class of carcinogenic PAHs, has been accomplished through multi-step reactions starting from precursors like anthracene (B1667546) and 3-acetylphenanthrene, which are condensed with reagents such as ethyl succinate (B1194679). rsc.org Although not a direct use of this compound, these syntheses illustrate the general strategies employed to build complex PAHs from simpler naphthalene-related building blocks. The resulting PAHs, such as phenanthrene (B1679779) and pyrene (B120774) derivatives, exhibit strong fluorescence and are widely applied in chemistry, biomedicine, and materials science. beilstein-journals.org

Research into the synthesis of dibenzfluorenes, another class of PAHs, has involved the use of 1-bromo-2-naphthoic acid derivatives. sci-hub.se These examples underscore the role of functionalized naphthoic acids and their esters as critical intermediates in the construction of larger, more complex aromatic systems for advanced material applications.

Photochromic Performance in Host Matrices

This compound derivatives are precursors in the synthesis of sophisticated photochromic compounds, particularly indeno-fused naphthopyrans. These molecules exhibit reversible color changes when exposed to UV light, making them valuable for applications such as ophthalmic lenses and smart windows. epo.orggoogle.com The performance of these photochromic dyes is highly dependent on the host matrix in which they are embedded.

The general synthesis of these naphthopyrans involves the coupling of a substituted naphthol with a propargyl alcohol derivative. google.com this compound can be a starting point for creating the necessary substituted naphthol intermediates. For example, the Stobbe condensation, a classic method for forming a new carbon-carbon bond, can be employed using diethyl succinate to react with benzaldehydes, ultimately leading to the formation of acetoxy-naphthoate esters like ethyl 4-acetoxy-6-morpholino-2-naphthoate. google.com These intermediates are then converted to the final photochromic naphthopyran structure.

The photochromic process involves the UV-induced cleavage of a C-O bond in the pyran ring, leading to an open, colored merocyanine (B1260669) form. The rate at which the molecule returns to its colorless, closed state (fade rate) is a critical performance metric. Research has shown that conjugating naphthopyrans with flexible polymers like poly(dimethylsiloxane) (PDMS) can optimize their photochromic performance in rigid host matrices, such as those used for lenses. This approach helps to provide a more solution-like environment for the dye within the solid polymer, enhancing its fade speed.

The activated color of the photochromic compound is determined by its absorption spectrum in the visible range. For instance, indeno[2,1-f]naphtho[1,2-b]pyrans can be designed to show a blue/gray color by having a major absorption peak between 580-620 nm and a minor one between 420-500 nm. google.com The specific substituents on the naphthopyran skeleton, which can be introduced during the synthesis from this compound-derived precursors, play a crucial role in tuning these properties.

Table 1: Photochromic Performance of Naphthopyran Derivatives in a Polymer Host Matrix

Compound TypeHost MatrixKey FindingReference
Indeno-fused NaphthopyransOptically clear polymers (e.g., polyacrylates, polycarbonate)Can be synthesized to exhibit specific activated colors like blue/gray or green based on substituent groups. google.com
PDMS-conjugated NaphthopyransStandard industrial lens formulation (PEGDMA and EBPDMA)PDMS conjugation improves fade rate in rigid matrices, achieving 20-90% of the performance seen in solution.
Fused-NaphthopyransHybrid matricesExhibit intense red color under UV light and return to the initial state within seconds in the dark at room temperature. scribd.com

Agricultural and Plant Sciences

Studies on Plant Growth Regulatory Activity

This compound and its close structural relative, ethyl 1-naphthaleneacetate (NAA ethyl ester), are recognized for their activity as plant growth regulators, mimicking the effects of the natural plant hormone auxin. epa.gov These synthetic auxins are utilized in various agricultural and horticultural practices.

The primary application of these compounds is to influence plant development in specific ways. For instance, ethyl 1-naphthaleneacetate is used to inhibit sprouting from the base and cut surfaces of apple, pear, and olive trees, as well as other woody ornamentals. epa.gov It is also used in formulations, sometimes in combination with 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide, to induce fruit set in apples and pears. epa.gov

Studies on the relationship between chemical structure and plant growth-regulating activity have provided insights into how modifications to the naphthalene ring and the side chain affect biological function. Research on various naphthalene derivatives in pineapple plants showed that while NAA and its ethyl ester were effective in forcing flowering, many other substitutions on the naphthalene nucleus resulted in inactive compounds. uchicago.edu However, modifications to the acetic acid side chain yielded several active compounds. uchicago.edu For example, 1-naphthylacetonitrile (B90670) and γ-(1-naphthyl)butyric acid also induced flowering. uchicago.edu

The activity of these compounds is often evaluated through bioassays, such as the pea straight growth test. In these tests, 1-naphthoic acid itself shows less activity than its hydrogenated derivatives like 1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids. kyoto-u.ac.jp The activity of α-alkylphenylacetic acids, which are structurally related, is highest with small alkyl groups (methyl and ethyl) and decreases with larger ones. kyoto-u.ac.jptandfonline.com This suggests that molecular size and shape are critical factors for fitting into the biological site of action. kyoto-u.ac.jp

Table 2: Plant Growth Regulatory Applications of Ethyl 1-naphthaleneacetate and Related Compounds

ApplicationTarget Plant(s)Observed EffectReference
Sprout InhibitionApple, Pear, Olive, Woody OrnamentalsInhibits the growth of sprouts from cut surfaces and basal bark. epa.gov
Fruit Set InductionApples, PearsPromotes the development of fruit. epa.gov
Flowering InductionPineappleForces the plant to flower. uchicago.edu

Applications as Strigolactone Receptor Inhibitors in Plant Architecture Control

A significant modern application of this compound derivatives is in the field of plant architecture control through the inhibition of strigolactone (SL) signaling. dntb.gov.uanih.gov Strigolactones are a class of plant hormones that regulate key agronomic traits, including shoot branching (tillering in cereals), leaf senescence, and responses to stress. dntb.gov.uanih.govmdpi.com By inhibiting the SL receptor, it is possible to promote shoot branching, which can lead to increased crop yields.

Researchers have designed and synthesized novel phenyl-substituted naphthoic acid ethyl ester derivatives based on the structure of a previously identified SL receptor inhibitor, DL1b. dntb.gov.uanih.govmdpi.com Through screening and biological assays, a new small molecule, designated C6, was identified as a potent candidate for an SL receptor inhibitor. dntb.gov.uanih.govmdpi.com

In vitro bioassays demonstrated that compound C6 exhibits several regulatory functions characteristic of an SL inhibitor. It was shown to:

Inhibit the germination of seeds of the parasitic plant Phelipanche aegyptiaca. dntb.gov.uanih.gov

Delay dark-induced leaf senescence in detached rice leaves. dntb.gov.uanih.govmdpi.com

Promote the elongation of hypocotyls in Arabidopsis. dntb.gov.uanih.gov

Effectively counteract the suppression of tillering in rice caused by the synthetic strigolactone GR24. mdpi.com

Molecular studies, including Isothermal Titration Calorimetry (ITC) and molecular docking, confirmed that compound C6 can directly interact with SL receptor proteins. dntb.gov.uanih.gov This interaction interferes with the binding of natural strigolactones to the receptor, thereby blocking the downstream signaling pathway. dntb.gov.uanih.govmdpi.com The development of such inhibitors holds promise not only for improving plant architecture for better crop yields but also for combating infestations of parasitic weeds that rely on host strigolactones for germination. dntb.gov.uaparasiticplants.org

Table 3: Biological Activity of the Strigolactone Receptor Inhibitor C6

BioassayPlant/OrganismResultImplicationReference
Rice Tillering AssayRice (Wild Type and d10 mutant)Increased the number of tillers; counteracted the effect of GR24.Potential to increase grain yield in cereals. mdpi.com
Parasitic Seed GerminationPhelipanche aegyptiacaInhibited germination.Application in preventing root parasitic weed infestation. dntb.gov.uanih.gov
Dark-Induced Leaf SenescenceDetached Rice LeavesDelayed senescence; reduced malondialdehyde (MDA) content.Enhances plant longevity and stress tolerance. dntb.gov.uanih.govresearchgate.net
Hypocotyl ElongationArabidopsis (Wild Type and max2 mutant)Promoted elongation.Demonstrates broad activity as an SL signaling inhibitor. dntb.gov.uanih.gov

Vii. Environmental Fate and Degradation Pathways of Ethyl 1 Naphthoate in Complex Systems

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-living mechanisms, primarily hydrolysis and photolysis, which are significant for ethyl 1-naphthoate (B1232437) in environmental matrices. These processes are crucial in determining the compound's stability and transformation in the absence of microbial activity.

Ethyl 1-naphthoate is susceptible to hydrolysis in aqueous environments, a chemical process where water reacts with the ester functional group. epa.govepa.gov This reaction cleaves the ester bond, yielding 1-naphthoic acid and ethanol (B145695). vulcanchem.com The rate of this transformation is influenced by pH and temperature. Alkaline conditions, in particular, facilitate this process, where the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. vulcanchem.comresearchgate.net Studies have shown that alkaline hydrolysis using aqueous sodium hydroxide can result in a near-complete conversion of the ester to 1-naphthoic acid. This transformation is a critical step in the environmental degradation cascade, as the resulting 1-naphthoic acid is more amenable to further breakdown by other processes. epa.govepa.gov

Interactive Data Table: Factors Influencing Hydrolysis of Naphthoate Esters

Factor Description Impact on this compound Hydrolysis
pH The acidity or alkalinity of the aqueous environment. The rate of hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions. vulcanchem.comresearchgate.net
Temperature The ambient temperature of the water. Higher temperatures generally increase the rate of the chemical reaction, leading to faster hydrolysis.

| Catalysts | Presence of acidic or basic substances. | Both acids and bases can catalyze the hydrolysis reaction, though bases are typically more effective for this type of ester. vulcanchem.com |

Photolysis, the decomposition of molecules by light, is another key abiotic degradation pathway. While direct data on the photolysis of this compound is limited, its primary hydrolysis product, 1-naphthaleneacetic acid, is known to undergo rapid photolysis in water, on soil, and in the air. epa.govepa.govepa.gov This process involves the absorption of light energy, leading to the breaking of chemical bonds. The observed products from the photolysis of related naphthalene (B1677914) compounds in water and soil include 1-naphthoic acid and phthalic acid, indicating a potential pathway for the further degradation of this compound's initial breakdown products. epa.govepa.govepa.govnih.gov

Hydrolysis in Aqueous Environments

Biodegradation Studies in Environmental Media

Biodegradation, the breakdown of organic substances by microorganisms, is a fundamental process in the environmental dissipation of this compound. Various bacteria have demonstrated the ability to metabolize this compound and its derivatives, transforming them into simpler, less persistent substances.

This compound and structurally similar compounds are known to be susceptible to biodegradation. epa.govepa.govepa.gov The initial step in its microbial metabolism often mirrors abiotic hydrolysis, leading to the formation of 1-naphthoic acid. epa.govepa.gov This acid then serves as a central metabolite for further degradation by a variety of soil and aquatic bacteria, such as those from the genera Pseudomonas and Stenotrophomonas. nih.govethz.ch

The microbial degradation of 1-naphthoic acid is typically initiated by a dioxygenase enzyme, which catalyzes a double hydroxylation of the aromatic ring. ethz.ch This leads to a cascade of reactions, breaking down the naphthalene structure. Key metabolites identified in these pathways include phthalic acid and catechol. nih.govethz.choup.com For instance, Stenotrophomonas maltophilia has been shown to metabolize 1-naphthoic acid through intermediates like 1,2-dihydroxy-8-carboxynaphthalene, eventually funneling the breakdown products into the central carbon pathway. ethz.ch Anaerobic degradation studies of structurally related compounds like 1-methylnaphthalene (B46632) have also identified 1-naphthoic acid as a primary metabolite, highlighting its importance across different environmental conditions. researchgate.netnih.gov

Interactive Data Table: Key Metabolites in the Biodegradation of this compound and its Derivatives

Metabolite Precursor Compound(s) Degradation Pathway Significance
1-Naphthoic Acid This compound, 1-Methylnaphthalene Hydrolysis, Biodegradation Central intermediate in both aerobic and anaerobic degradation. epa.govresearchgate.netnih.gov
Phthalic Acid 1-Naphthoic Acid, 1-Naphthaleneacetic Acid Photolysis, Biodegradation A common degradation product resulting from ring cleavage. epa.govepa.govepa.gov
Catechol 1-Naphthoic Acid Biodegradation An intermediate that can be further broken down and funneled into the TCA cycle. nih.govethz.ch

| 1,2-Dihydroxy-8-carboxynaphthalene | 1-Naphthoic Acid | Biodegradation | An early product of the dioxygenase-initiated degradation of 1-naphthoic acid. ethz.ch |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for verifying and quantifying the in-situ biodegradation of contaminants. isodetect.detersusenv.com This technique relies on the principle that microorganisms often preferentially degrade molecules containing lighter isotopes (e.g., ¹²C) over those with heavier isotopes (e.g., ¹³C). tersusenv.com This leads to an enrichment of the heavier isotope in the remaining pool of the contaminant, which can be measured to confirm that degradation is occurring. isodetect.de

Studies utilizing CSIA have provided conclusive evidence for the in-situ anaerobic biodegradation of related compounds like naphthalene and 1-methylnaphthalene in contaminated aquifers. acs.orgnih.gov The detection of significant shifts in the carbon isotope ratios of these compounds, combined with the identification of specific metabolites like 1-naphthoic acid in groundwater samples, confirms that natural attenuation through microbial activity is taking place. acs.orgnih.gov This approach allows for a direct and rapid assessment of degradation in the field, distinguishing it from non-destructive attenuation processes like dispersion or sorption. isodetect.deresearchgate.net

Microbial Degradation Pathways and Metabolite Identification (e.g., 1-naphthoic acid, phthalic acid)

Environmental Persistence and Dissipation Mechanisms

A primary dissipation mechanism, particularly from plant surfaces, is volatilization. epa.govepa.gov Due to its higher vapor pressure compared to its acid and amide derivatives, this compound dissipates more rapidly from foliage. epa.govepa.gov One foliar dissipation study measured a half-life of just 12.8 hours for ethyl 1-naphthaleneacetate on apple leaves. epa.govepa.gov This rapid volatilization, coupled with its susceptibility to hydrolysis and biodegradation, contributes to its limited persistence in the environment. epa.govepa.govthermofisher.com

Interactive Data Table: Environmental Dissipation of Naphthalene-based Compounds

Compound Foliar Dissipation Half-Life (hours) Primary Dissipation Mechanisms
Ethyl 1-naphthaleneacetate 12.8 epa.govepa.gov Volatilization, Hydrolysis epa.govepa.gov
Naphthaleneacetic acid 34.2 epa.govepa.gov Photolysis, Biodegradation epa.govepa.gov

| Naphthaleneacetamide | 131.6 epa.govepa.gov | Hydrolysis, Biodegradation epa.govepa.gov |

Viii. Advanced Analytical Techniques for the Detection and Quantification of Ethyl 1 Naphthoate

Chromatographic Separations

Chromatography, a powerful technique for separating components of a mixture, is widely employed for the analysis of Ethyl 1-naphthoate (B1232437). The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like Ethyl 1-naphthoate. It is extensively used for purity assessment in synthetic chemistry and for identifying organic pollutants in environmental samples. epa.govnih.gov In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification and quantification.

For the analysis of this compound, a typical method would involve a capillary column such as an HP-5ms (a common, low-polarity column). orgsyn.org The oven temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure the elution of the compound. orgsyn.orgchromatographyonline.com The mass spectrum of this compound provides unique fragments that confirm its identity. nih.gov The molecular ion peak ([M]+) would appear at a mass-to-charge ratio (m/z) of 200, corresponding to its molecular weight. nih.gov Key fragment ions provide structural information; for this compound, the most abundant peak (base peak) is typically at m/z 155, with another significant peak at m/z 127. nih.gov This technique is invaluable for confirming the structure of synthesized products and detecting trace levels in environmental matrices. clemson.edumdpi.com

Table 1: Characteristic Mass Spectrometry Data for this compound by GC-MS
ParameterValue (m/z)Significance
Molecular Ion Peak ([M]+)200Corresponds to the molecular weight of this compound. nih.gov
Top Peak (Base Peak)155Most abundant fragment, characteristic of the molecule. nih.gov
3rd Highest Peak127Another significant fragment aiding in structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying compounds in complex mixtures. openaccessjournals.com Unlike GC, HPLC is suitable for compounds that are non-volatile or thermally unstable. The technique separates analytes based on their differential affinities for a liquid mobile phase and a solid stationary phase within a packed column. openaccessjournals.com

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for its parent compound, 1-naphthoic acid, and other derivatives are well-established, demonstrating the technique's applicability. researchgate.net For a non-polar compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is often achieved using a UV-visible detector, as the naphthalene (B1677914) ring system of this compound absorbs UV light strongly. The high resolution and efficiency of HPLC make it ideal for quantifying this compound in complex samples like crude synthetic reaction products or biological matrices. openaccessjournals.com

Table 2: Typical HPLC Conditions for Analysis of Related Naphthoic Acid Compounds
ParameterDescriptionReference
ModeReversed-PhaseSuitable for aromatic compounds.
Stationary PhaseC18 or similar non-polar columnProvides good retention for non-polar analytes.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientAllows for the elution of a wide range of compounds.
DetectorUV-Visible (e.g., at 214 nm or 254 nm)Naphthalene moiety provides strong UV absorbance. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Synthetic Analysis

Electrophoretic Methods

Electrophoretic methods separate molecules based on their migration in an electric field. These techniques are known for their high efficiency, short analysis times, and minimal sample consumption.

Microchip Electrophoresis (ME) is a miniaturized form of electrophoresis that offers rapid separations on a small glass or polymer chip. researchgate.net When coupled with capacitively coupled contactless conductivity detection (C⁴D), it provides a universal detection method for ionic species without direct contact between the electrodes and the sample, thereby preventing electrode fouling. mengelengineering.dkscienceopen.com

Direct analysis of the neutral molecule this compound by this method is challenging. However, it is highly effective for its hydrolyzed form, the 1-naphthoate anion. Research has demonstrated the successful separation and detection of 1-naphthoic acid using ME-C⁴D. researchgate.net In one study, a mixture containing 1-naphthoic acid was separated in under 140 seconds with high efficiency (over 1.9 × 10⁵ plates/m) and a limit of detection between 4.7 and 7.7 µmol/L. researchgate.netresearchgate.net This indicates that ME-C⁴D can be a powerful tool for quantifying this compound following a simple hydrolysis step to convert it to its detectable ionic form.

Table 3: Performance Data for 1-Naphthoic Acid Analysis by ME-C⁴D
ParameterFindingReference
Running Buffer10 mmol L⁻¹ carbonate buffer (pH = 10.2) researchgate.net
Separation Time~140 seconds researchgate.net
ResolutionBaseline resolution > 2 researchgate.net
Limit of Detection (LOD)4.7 - 7.7 µmol L⁻¹ researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high-efficiency separation of CE with the unparalleled selectivity and sensitivity of MS. amazonaws.com This hyphenated technique is particularly powerful for analyzing complex samples, as it provides two dimensions of separation: electrophoretic mobility and mass-to-charge ratio. amazonaws.com

CE-MS has been successfully applied to the analysis of naphthenic acids, including 1-naphthoic acid, in challenging matrices like produced water from the petroleum industry. nih.govresearchgate.net In these studies, a buffer system, often containing ammonium (B1175870) hydroxide (B78521) and acetic acid, is used to separate the anionic forms of the acids. researchgate.netnih.gov The analytes are then transferred to the mass spectrometer via an electrospray ionization (ESI) interface for detection. amazonaws.com One method reported the detection of 1-naphthoic acid and other carboxylic acids within 13 minutes. nih.gov The method demonstrated good repeatability and achieved detection limits ranging from 0.31 to 1.64 mg/L. nih.gov Given these results, CE-MS stands out as a highly suitable technique for the trace-level detection and structural confirmation of this compound (after hydrolysis) or potentially its direct analysis if a suitable non-aqueous CE method is employed.

Microchip Electrophoresis with Contactless Conductivity Detection

Application of Ionic Liquids in Enhanced Separation Techniques

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as "green" designer solvents in separation science. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them excellent alternatives to volatile organic solvents in techniques like liquid-liquid extraction and as specialized phases in chromatography. researchgate.net

In the context of separating aromatic compounds like this compound, ILs can be highly effective. Studies have shown that imidazolium-based ILs, such as 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate, exhibit high selectivity for separating aromatic hydrocarbons (e.g., toluene) from aliphatic hydrocarbons. researchgate.net This suggests that such ILs could be used in liquid-liquid extraction processes to selectively remove this compound from non-polar mixtures. Furthermore, some ILs are based on naphthoate anions themselves, such as tetraoctylammonium 2-methyl-1-naphthoate. acs.org The existence of such compounds highlights the strong and specific interactions possible between ILs and the naphthalene moiety, which can be exploited to design highly selective separation systems for compounds like this compound.

Q & A

Q. What are the common synthetic routes for preparing ethyl 1-naphthoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 1-naphthoic acid with ethanol under acidic catalysis. Advanced methods include catalytic activation of acyl C–O bonds using chromium catalysts (e.g., CrCl₃) with magnesium reductants, achieving yields up to 71% under mild conditions (THF, 90°C) . Optimization involves monitoring reaction progress via TLC or NMR, adjusting stoichiometry (e.g., 1:1.5 acid-to-alcohol ratio), and selecting aprotic solvents to minimize hydrolysis side reactions .

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

UV-Vis spectroscopy reveals absorption bands for this compound at ~312 nm (Lb transition) and ~307 nm (G1 transition), comparable to mthis compound. Differences in metal salts (e.g., Na⁺, Ag⁺) shift these peaks due to electron-withdrawing effects, which can be quantified via TD-DFT calculations . <sup>1</sup>H NMR analysis (CDCl₃) shows aromatic protons at δ 8.34–7.18 ppm and ester methylene protons at δ 4.3–4.5 ppm, with coupling constants (e.g., J = 8.3 Hz) confirming regiochemistry .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Co-elution with naphthalene derivatives is common due to similar polarity. Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 1:10 to 1:4) improves separation . Recrystallization from ethyl acetate/n-pentane mixtures yields high-purity crystals (m.p. 76–77°C) . Purity validation requires HPLC with UV detection (λ = 254 nm) and HRMS (e.g., [M+H]<sup>+</sup> at m/z 248.10) .

Advanced Research Questions

Q. How do steric and resonance effects influence the hydrolysis kinetics of this compound?

Hydrolysis of this compound exhibits a ΔA<sup>°</sup> (relative heat of activation) of –6 kcal/mol, indicating steric hindrance from the fused naphthalene ring destabilizes the transition state. However, resonance stabilization between the ester carbonyl and aromatic π-system counteracts this effect, leading to a net ΔA<sup>°</sup> near zero. Kinetic studies (pH-dependent rate measurements) and computational modeling (e.g., DFT for transition-state geometry) are critical to deconvolute these contributions .

Q. Why does this compound exhibit regioselective alkynylation at the ortho position instead of the peri position?

Steric constraints from the ester group direct alkynylation to the ortho position. Rh-catalyzed inverse Sonogashira reactions with this compound show no peri-functionalization due to unfavorable van der Waals clashes between the alkyne and the naphthalene ring. Substituent effects (e.g., electron-withdrawing groups) further modulate regioselectivity, validated by X-ray crystallography of products .

Q. How can this compound be utilized in coordination chemistry, and what properties do its metal complexes exhibit?

this compound derivatives form luminescent Cd(II) complexes (e.g., [Cd2(Phen)2(NA)4]) with N-heterocyclic co-ligands like 1,10-phenanthroline. These complexes exhibit strong fluorescence (λem = 450–500 nm) due to ligand-to-metal charge transfer (LMCT). Synthesis involves hydrothermal methods (140°C, 72 hr), with structural confirmation via single-crystal XRD (CCDC 971968) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level accurately models steric and electronic effects in reactions. For example, transition-state analysis of Cr-catalyzed amidation reveals a low-energy pathway (ΔG<sup>‡</sup> = 22 kcal/mol) involving oxidative addition of Mg to the ester carbonyl . Molecular dynamics simulations further assess solvent effects (e.g., THF vs. DMF) on reaction rates.

Data Contradictions and Resolution

Q. Conflicting reports on the nonpolar contribution to this compound’s activation energy: How to resolve?

Early studies attributed rate retardation solely to steric effects (ΔA<sup>°</sup> = –6 kcal/mol), but later work identified opposing resonance stabilization (ΔA<sup>°</sup> = +6 kcal/mol), leading to net ΔA<sup>°</sup> ≈ 0 . Resolution requires isotopic labeling (e.g., <sup>18</sup>O in ester carbonyl) to track bond polarization during hydrolysis and hybrid QM/MM simulations to isolate steric vs. electronic contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.